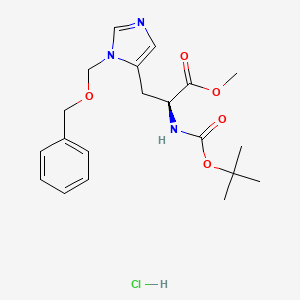

Boc-his(3-bom)-ome hcl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Boc-his(3-bom)-ome hcl” is a chemical compound with the molecular formula C19H25N3O51. It is a derivative of the amino acid histidine, which is protected by a Boc (tert-butoxycarbonyl) group and a Bom (benzyloxymethyl) group1. This compound is typically used in peptide synthesis1.

Synthesis Analysis

The synthesis of “Boc-his(3-bom)-ome hcl” involves the protection of the histidine amino acid with the Boc and Bom groups1. The Boc group protects the alpha-amino group, while the Bom group protects the imidazole ring of histidine1. The exact synthesis process may vary depending on the specific requirements of the synthesis1.

Molecular Structure Analysis

The molecular structure of “Boc-his(3-bom)-ome hcl” consists of 19 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms1. The Boc group is attached to the alpha-amino group of histidine, and the Bom group is attached to the imidazole ring1.

Chemical Reactions Analysis

“Boc-his(3-bom)-ome hcl” is primarily used in peptide synthesis, where it reacts with other amino acids to form peptides1. The Boc and Bom protecting groups can be removed under specific conditions to reveal the original functional groups1.

Physical And Chemical Properties Analysis

“Boc-his(3-bom)-ome hcl” is a white powder with a molecular weight of 375.431. It has a melting point of 146 - 152 °C and an optical rotation of [a]D20 = 6 ± 2 º (C=1 in MeOH)1. It should be stored at 0 - 8 °C1.

科学研究应用

肽合成和修饰

在肽合成过程中,常用具有Boc-(叔丁氧羰基)保护的化合物来保护氨基。Boc-保护的化合物允许在温和酸性条件下选择性去保护氨基,而不影响肽链中的其他敏感官能团。这种选择性去保护对于肽的逐步构建至关重要,其中氨基酸的添加顺序和反应性基团的保护被精心控制,以实现所需的肽序列。对肽类似物的合成和活性研究,例如涉及对肽的中心位置进行修饰或合成植物固醇氨基酸酯盐盐的研究,突显了在合成具有定制特性的生物活性肽和衍生物中,Boc-保护中间体的重要性,用于在医疗保健和材料科学应用中(Giordano et al., 2003) (Jia et al., 2019)。

材料科学和催化

在材料科学中,Boc-保护的化合物被用于制备和修饰材料,例如硼掺杂有序介孔碳,由于其有序的介孔结构和高比表面积,展现出优异的电化学性能和电容性能。这展示了Boc-保护中间体在合成具有增强物理和化学性质的材料中的作用,用于能量存储和转换应用(Zhang et al., 2017)。

安全和危害

When handling “Boc-his(3-bom)-ome hcl”, it is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)2. If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator2.

未来方向

The future directions of “Boc-his(3-bom)-ome hcl” largely depend on the advancements in peptide synthesis and the discovery of new peptides with therapeutic potential. As a protected histidine derivative, it will continue to play a crucial role in the synthesis of histidine-containing peptides.

Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

属性

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAVJWDPSFJAGP-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-his(3-bom)-ome hcl | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

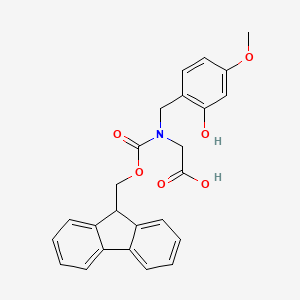

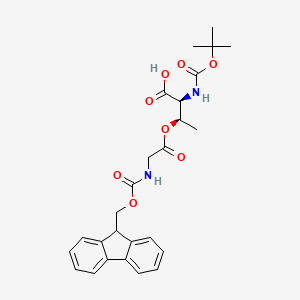

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)

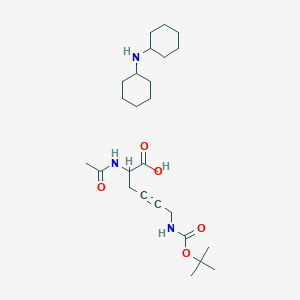

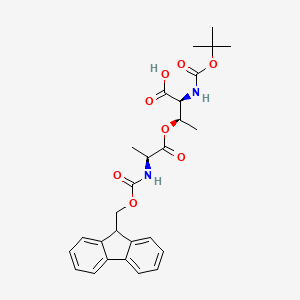

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

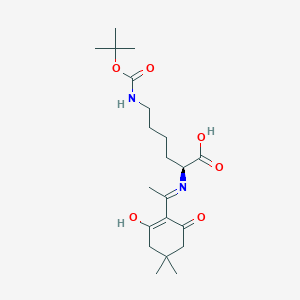

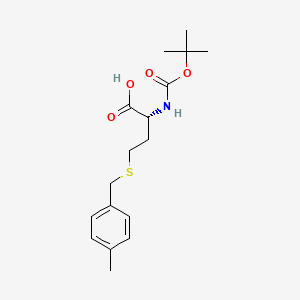

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)